molecular formula C14H12FN B14127320 2-Fluoro-6-(1-phenylethenyl)aniline

2-Fluoro-6-(1-phenylethenyl)aniline

Cat. No.: B14127320
M. Wt: 213.25 g/mol
InChI Key: PZVMHSWMXFFYTN-UHFFFAOYSA-N
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Description

2-Fluoro-6-(1-phenylethenyl)aniline is an organic compound that belongs to the class of aniline derivatives It features a fluorine atom at the 2-position and a phenylethenyl group at the 6-position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(1-phenylethenyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(1-phenylethenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

2-Fluoro-6-(1-phenylethenyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(1-phenylethenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroaniline: A simpler analog with a fluorine atom at the 2-position of the aniline ring.

    6-Phenylethenylaniline: An analog with a phenylethenyl group at the 6-position but lacking the fluorine atom.

    2-Fluoro-6-(piperidine-1-sulfonyl)anilino (oxo)acetic acid: A more complex derivative with additional functional groups.

Uniqueness

2-Fluoro-6-(1-phenylethenyl)aniline is unique due to the combination of the fluorine atom and phenylethenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C14H12FN

Molecular Weight

213.25 g/mol

IUPAC Name

2-fluoro-6-(1-phenylethenyl)aniline

InChI

InChI=1S/C14H12FN/c1-10(11-6-3-2-4-7-11)12-8-5-9-13(15)14(12)16/h2-9H,1,16H2

InChI Key

PZVMHSWMXFFYTN-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)C2=C(C(=CC=C2)F)N

Origin of Product

United States

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